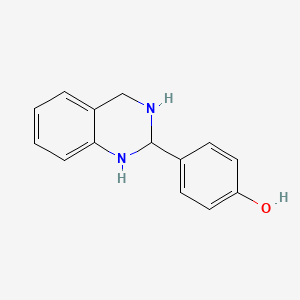
4-(1,2,3,4-四氢喹唑啉-2-基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol It is characterized by a phenol group attached to a tetrahydroquinazoline moiety
科学研究应用
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
准备方法
The synthesis of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol typically involves the reaction of a quinazoline derivative with a phenol compound. One common method involves the condensation of 2-aminobenzylamine with salicylaldehyde in the presence of ethanol, followed by cyclization to form the tetrahydroquinazoline ring . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
化学反应分析
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce various dihydro derivatives.
作用机制
The mechanism of action of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the tetrahydroquinazoline moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects . The compound’s ability to inhibit specific enzymes or receptors makes it a potential candidate for drug development.
相似化合物的比较
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the tetrahydro structure but has an isoquinoline ring instead of a quinazoline ring.
N,N-diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline: This derivative has an additional diethylamino group, which can alter its chemical properties and biological activities.
The uniqueness of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol lies in its specific combination of a phenol group with a tetrahydroquinazoline ring, which imparts distinct chemical reactivity and potential biological activities.
生物活性
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol can be represented as follows:
This structure features a tetrahydroquinazoline moiety linked to a phenolic group, which is crucial for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroquinazoline derivatives. For instance, derivatives such as 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol have shown significant activity against SARS-CoV-2 proteins. Molecular docking studies indicated strong binding affinities to key viral proteins like Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3), suggesting a mechanism that could inhibit viral replication .
Inhibition of Carbonic Anhydrases
Another area of interest is the compound's ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. Studies on related compounds have shown that modifications in the tetrahydroquinazoline scaffold can lead to enhanced selectivity and potency against these enzymes. Such inhibition is critical in cancer therapy as it may impede tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Research has established a structure-activity relationship for tetrahydroquinazoline derivatives. For example, modifications at specific positions on the tetrahydroquinazoline ring have been correlated with increased inhibitory activity against hCA IX. The introduction of various substituents has been shown to impact both potency and selectivity significantly .
Case Study: Antiviral Efficacy
In a recent study involving the synthesis of novel tetrahydroquinazoline derivatives, one compound demonstrated an IC50 value of 7.5 μM against SARS-CoV-2 proteins, indicating promising antiviral activity. The study utilized molecular dynamics simulations to assess the stability of the ligand-protein complexes formed during interactions with viral proteins .
Data Tables
| Compound | Target | IC50 (μM) | Selectivity |
|---|---|---|---|
| 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol | SARS-CoV-2 PLpro | 7.5 | High |
| Tetrahydroquinazole derivative | hCA IX | <0.5 | Tumor-selective |
属性
IUPAC Name |
4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-8,14-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAGRKYVZDUYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














